1-(1-Isopropyl-1h-benzoimidazol-2-yl)-ethylamine dihydrochloride
Overview
Description
1-(1-Isopropyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3 and a molecular weight of 276.21 g/mol . This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities .
Preparation Methods
The synthesis of 1-(1-Isopropyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride typically involves the condensation of o-phenylenediamine with various aldehydes or formic acid to form the benzimidazole core . The specific synthetic route for this compound involves the reaction of 1-isopropyl-1H-benzoimidazole with ethylamine under controlled conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-(1-Isopropyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-(1-Isopropyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Isopropyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, leading to its diverse pharmacological effects . The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparison with Similar Compounds
1-(1-Isopropyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride can be compared with other benzimidazole derivatives, such as:
1-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride: Similar structure but with a methyl group instead of an isopropyl group.
1-(1-Ethyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride: Similar structure but with an ethyl group instead of an isopropyl group.
1-(1-Propyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride: Similar structure but with a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c1-8(2)15-11-7-5-4-6-10(11)14-12(15)9(3)13;;/h4-9H,13H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHPQLFWXOPEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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